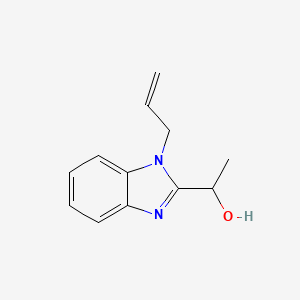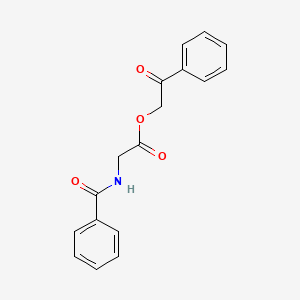
1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as FMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMP belongs to a class of compounds known as piperazines, which are commonly used in medicinal chemistry due to their diverse biological activities.
Applications De Recherche Scientifique
1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antipsychotic, anticonvulsant, and antidepressant agent. Additionally, this compound has been studied for its potential applications in cancer therapy, as it has been shown to have antitumor activity in vitro.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. This compound has been shown to bind to the 5-HT2A serotonin receptor and the D2 dopamine receptor, which are both involved in the regulation of mood and behavior. By blocking these receptors, this compound may be able to modulate neurotransmitter activity in the brain and improve symptoms of various psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anticonvulsant activity, which may be due to its ability to modulate GABAergic neurotransmission. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine for lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are a number of potential future directions for research on 1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound for the treatment of psychiatric disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to optimize its use in clinical settings.
Méthodes De Synthèse
1-acetyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-fluoro-5-methyl-4-nitroaniline with acetyl chloride in the presence of piperazine. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods for synthesizing this compound include the use of N-acylation reactions and the reaction of piperazine with 2-fluoro-5-methyl-4-nitrobenzoyl chloride.
Propriétés
IUPAC Name |
1-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c1-9-7-13(11(14)8-12(9)17(19)20)16-5-3-15(4-6-16)10(2)18/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAGHULHIRUZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)

![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)

![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)



![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)